

AGI-14100: A Comparative Analysis of Cross-reactivity with Metabolic Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15137018

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AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed as a targeted therapy for cancers harboring specific IDH1 mutations, its selectivity is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a comparative analysis of **AGI-14100**'s cross-reactivity with other metabolic enzymes, presenting available experimental data and methodologies to inform preclinical and clinical research.

On-Target and Off-Target Activity of AGI-14100

AGI-14100 was designed to selectively inhibit the neomorphic activity of mutant IDH1 enzymes, which catalyze the reduction of α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG). While highly potent against its intended target, preclinical studies revealed a significant off-target liability related to the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.

Comparative Selectivity Profile

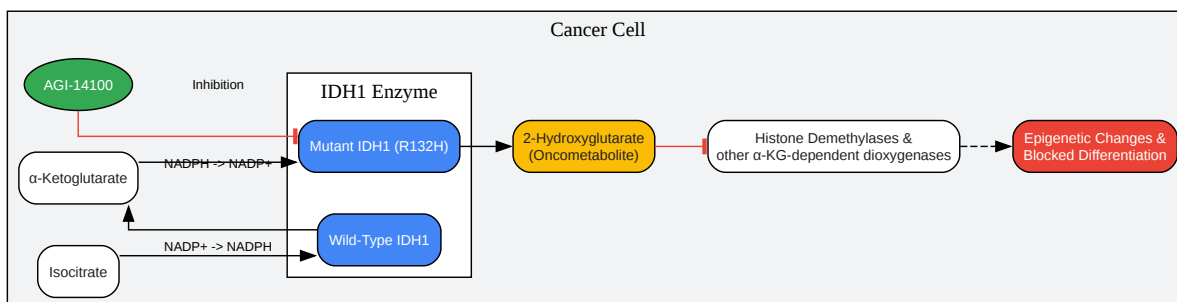
While a comprehensive public selectivity panel of **AGI-14100** against a broad range of metabolic enzymes is not readily available, data from its development program and studies on closely related compounds, such as its predecessor AGI-5198 and its successor ivosidenib (AG-120), provide insights into its selectivity profile. **AGI-14100** demonstrates high potency against mutant IDH1 (R132H) expressing cell lines, with IC50 values in the low nanomolar

range.[1] The selectivity for mutant IDH1 over wild-type (WT) IDH1 and other related enzymes like IDH2 is a key feature of this class of inhibitors.

Target Enzyme	AGI-14100 (Cell-based IC50)	Notes
Mutant IDH1 (R132H)	~0.74 - 1.75 nM[1]	High potency against the primary oncogenic target.
Wild-Type IDH1	Not explicitly reported for AGI-14100. Predecessor AGI-5198 had an IC50 > 100 µM.[2][3]	Expected to have significantly lower potency compared to mutant IDH1, indicating high selectivity.
Wild-Type IDH2	Not explicitly reported for AGI-14100. Predecessor AGI-5198 had an IC50 > 100 µM.[2]	Expected to be inactive against IDH2 isoforms.
CYP3A4 Induction	Potential Inducer	Mediated through activation of the human pregnane X receptor (hPXR).[4][5]

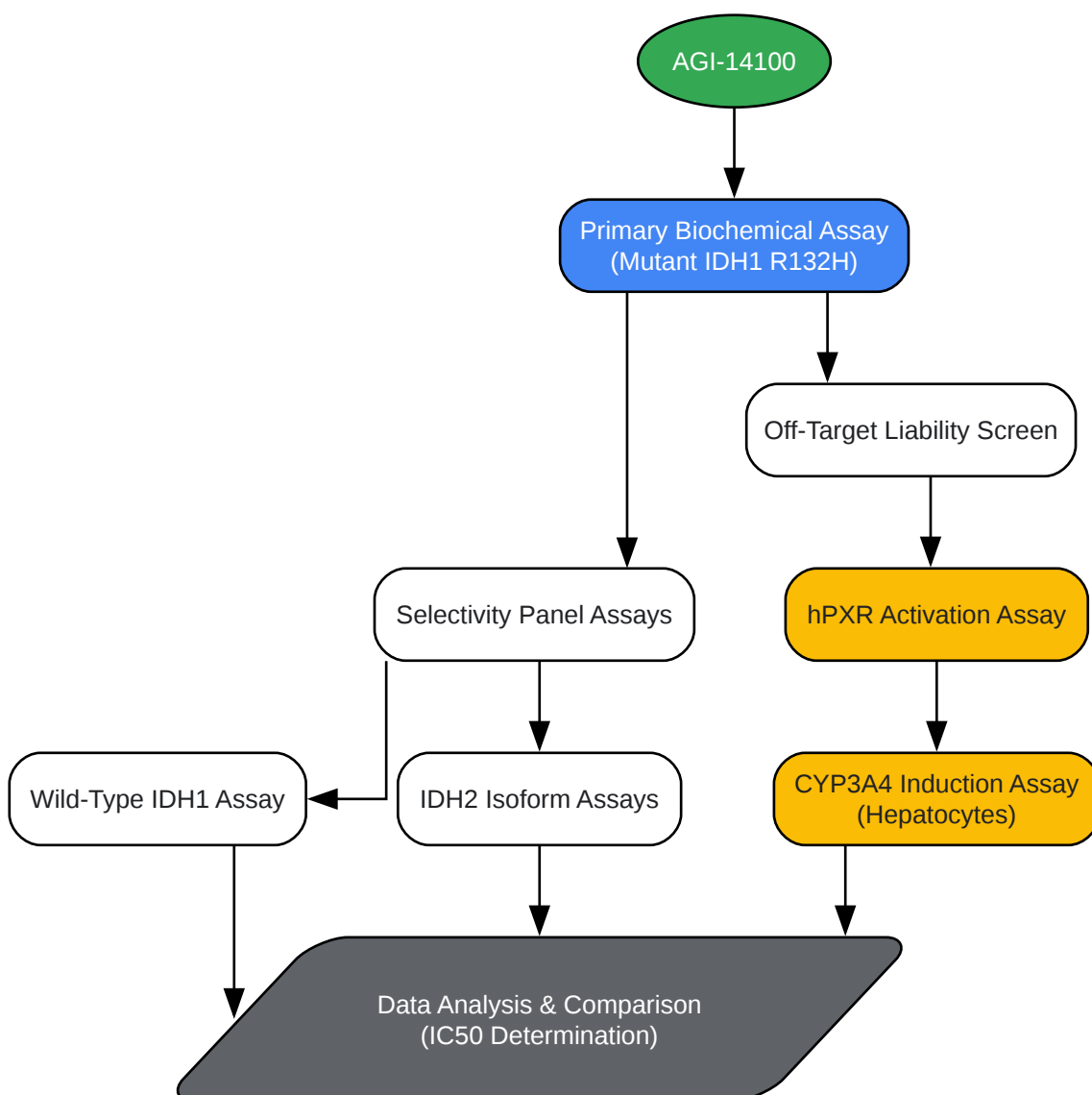
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **AGI-14100** and a typical experimental workflow for assessing its cross-reactivity.



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Targeted inhibition of mutant IDH1 by **AGI-14100**.



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Experimental workflow for assessing cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.

Mutant IDH1 (R132H) Biochemical Inhibition Assay

Objective: To determine the in vitro potency of **AGI-14100** in inhibiting the enzymatic activity of recombinant mutant IDH1.

Methodology:

- Enzyme and Substrates: Recombinant human mutant IDH1 (R132H) enzyme is used. The substrates are α -ketoglutarate (α -KG) and NADPH.
- Assay Principle: The assay measures the consumption of NADPH, which is oxidized to NADP⁺ during the conversion of α -KG to 2-HG by the mutant IDH1 enzyme. The decrease in NADPH is monitored by measuring the decrease in fluorescence or absorbance at 340 nm.
[\[6\]](#)[\[7\]](#)
- Procedure:
 - A solution of mutant IDH1 (R132H) enzyme is pre-incubated with varying concentrations of **AGI-14100** in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 0.05% BSA, pH 7.5).
 - The enzymatic reaction is initiated by the addition of a mixture of α -KG and NADPH.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 25°C).
 - The rate of NADPH consumption is measured kinetically using a microplate reader.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay

Objective: To determine the potency of **AGI-14100** in inhibiting the production of the oncometabolite 2-HG in cells expressing mutant IDH1.

Methodology:

- Cell Lines: Human cancer cell lines endogenously expressing or engineered to overexpress mutant IDH1 (e.g., U87-MG glioblastoma cells with IDH1 R132H).[\[1\]](#)

- Assay Principle: The assay quantifies the level of intracellular or secreted 2-HG in the presence of the inhibitor.
- Procedure:
 - Mutant IDH1-expressing cells are seeded in multi-well plates and allowed to adhere.
 - Cells are treated with a serial dilution of **AGI-14100** for a specified duration (e.g., 48-72 hours).
 - Following treatment, cell lysates or conditioned media are collected.
 - The concentration of 2-HG is determined using a specific and sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
 - IC50 values are determined by plotting the percentage of 2-HG inhibition against the log concentration of **AGI-14100** and fitting the data to a dose-response curve.

Human Pregnane X Receptor (hPXR) Activation Assay

Objective: To assess the potential of **AGI-14100** to activate the human pregnane X receptor (hPXR), a key regulator of drug-metabolizing enzymes.

Methodology:

- Assay System: A cell-based reporter gene assay is commonly used. This typically involves a human liver cell line (e.g., HepG2) stably transfected with a plasmid containing the hPXR gene and a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter.
- Assay Principle: Activation of hPXR by a compound leads to the transcriptional activation of the reporter gene, resulting in a measurable signal (e.g., luminescence).
- Procedure:
 - The engineered cells are plated and treated with various concentrations of **AGI-14100**. A known hPXR activator, such as rifampicin, is used as a positive control.

- After an incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity is measured.
- The fold activation relative to a vehicle control is calculated. Significant activation indicates that the compound is a potential inducer of CYP enzymes.

Cytochrome P450 (CYP) 3A4 Induction Assay

Objective: To confirm the potential of **AGI-14100** to induce the expression and activity of the CYP3A4 enzyme in a more physiologically relevant system.

Methodology:

- Test System: Cryopreserved or fresh primary human hepatocytes are considered the gold standard.
- Assay Principle: The assay measures the increase in CYP3A4 mRNA expression and/or enzymatic activity following treatment with the test compound.
- Procedure:
 - Human hepatocytes are cultured and treated with **AGI-14100** at multiple concentrations for a period of 48-72 hours. A known inducer (e.g., rifampicin) serves as a positive control.
 - mRNA Analysis: Total RNA is isolated from the treated cells, and the relative expression of CYP3A4 mRNA is quantified using quantitative real-time PCR (qRT-PCR).
 - Enzymatic Activity Analysis: Following treatment, the cells are incubated with a specific CYP3A4 probe substrate (e.g., midazolam or testosterone). The formation of the corresponding metabolite is measured by LC-MS.
 - The fold induction of mRNA or activity compared to the vehicle control is calculated to determine the induction potential of **AGI-14100**.

Conclusion

AGI-14100 is a highly potent and selective inhibitor of mutant IDH1, a critical therapeutic target in several cancers. While demonstrating excellent on-target activity, its development highlighted

a significant off-target effect as a potential inducer of CYP3A4 via hPXR activation. This cross-reactivity profile underscores the importance of comprehensive selectivity and safety screening in drug development. The experimental protocols detailed in this guide provide a framework for researchers to assess the on-target and off-target activities of similar metabolic enzyme inhibitors, facilitating the development of safer and more effective targeted therapies.

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- To cite this document: BenchChem. [AGI-14100: A Comparative Analysis of Cross-reactivity with Metabolic Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15137018#cross-reactivity-of-agi-14100-with-other-metabolic-enzymes>]

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